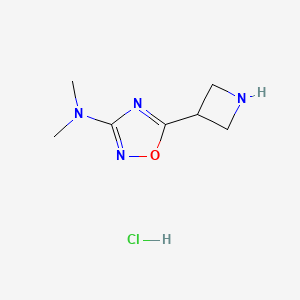

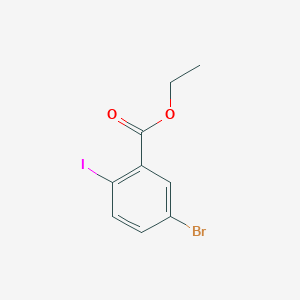

![molecular formula C9H10N4O B3009659 6-Cyclobutoxy-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 2175978-95-5](/img/structure/B3009659.png)

6-Cyclobutoxy-[1,2,4]triazolo[4,3-b]pyridazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Triazolopyridazines are a class of compounds that contain a triazole ring fused with a pyridazine ring . They are part of the larger family of azole compounds, which are nitrogen-containing heterocycles . These compounds are known for their ability to form specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics .

Molecular Structure Analysis

Triazolopyridazines have a five-membered triazole ring fused with a six-membered pyridazine ring . The exact molecular structure would depend on the specific substituents attached to these rings .Chemical Reactions Analysis

The chemical reactions involving triazolopyridazines would depend on the specific substituents attached to the rings . These compounds can undergo a variety of reactions due to the presence of the reactive nitrogen atoms in the rings .Physical And Chemical Properties Analysis

The physical and chemical properties of triazolopyridazines can vary depending on their specific structure . For example, their melting point, solubility, and stability can be influenced by the specific substituents attached to the rings .科学的研究の応用

Antibacterial Activity

The synthesis and antibacterial activity of novel triazolo[4,3-a]pyrazine derivatives have been investigated . These compounds were evaluated for in vitro antibacterial activity using the microbroth dilution method. Notably, compound 2e exhibited superior antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains, with MICs comparable to the first-line antibacterial agent ampicillin. This research highlights the potential of 6-Cyclobutoxy-[1,2,4]triazolo[4,3-b]pyridazine as an antimicrobial agent.

Anticancer Potential

A study explored the interaction of 6-ethoxy-3-phenethyl-[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine with c-Met kinase, suggesting its potential as an anticancer agent . The compound effectively binds to c-Met kinase through hydrogen bonding and π-π interactions. Although further investigations are needed, this compound shows promise as a potential cancer therapeutic.

Bromodomain Inhibition

[1,2,4]Triazolo[4,3-b]pyridazine derivatives have been proposed as bromodomain inhibitors . These compounds exhibit micromolar IC50 values, indicating their potential in modulating epigenetic processes. Further characterization of their binding modes could enhance their application in drug discovery.

作用機序

Target of Action

The primary target of 6-Cyclobutoxy-[1,2,4]triazolo[4,3-b]pyridazine is the bromodomain-containing protein 4 (BRD4) . BRD4 is a member of the bromodomain and extraterminal (BET) protein family, which includes BRD2, BRD3, BRD4, and BRDT . These proteins have two tandem bromodomains (BD1 and BD2) that recognize acetylated lysine for epigenetic reading . BRD4 has been extensively studied and is a promising therapeutic target for treating various diseases, including cancers .

Mode of Action

6-Cyclobutoxy-[1,2,4]triazolo[4,3-b]pyridazine acts as a bromodomain inhibitor . It interacts with the bromodomains of BRD4, specifically binding to the acetylated lysine recognition sites . This interaction disrupts the function of BRD4, leading to changes in gene expression and cellular processes .

Biochemical Pathways

The inhibition of BRD4 by 6-Cyclobutoxy-[1,2,4]triazolo[4,3-b]pyridazine affects various biochemical pathways. BRD4 is a key component of a transcriptional complex in epigenetic events . By inhibiting BRD4, this compound can disrupt these events and alter the transcription of various genes . The exact pathways affected can vary depending on the cellular context.

Pharmacokinetics

Similar compounds in the [1,2,4]triazolo[4,3-b]pyridazine class are known to have good bioavailability

Result of Action

The result of 6-Cyclobutoxy-[1,2,4]triazolo[4,3-b]pyridazine’s action is the inhibition of BRD4, leading to changes in gene expression and cellular processes . This can have various effects at the molecular and cellular levels, potentially including anti-cancer effects .

将来の方向性

Given the wide range of biological activities exhibited by triazolopyridazines, there is significant interest in further exploring these compounds for potential therapeutic applications . Future research could focus on synthesizing new triazolopyridazine derivatives and studying their biological activities.

特性

IUPAC Name |

6-cyclobutyloxy-[1,2,4]triazolo[4,3-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-2-7(3-1)14-9-5-4-8-11-10-6-13(8)12-9/h4-7H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOGIIAJBJMJQDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=NN3C=NN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Cyclobutoxy-[1,2,4]triazolo[4,3-b]pyridazine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

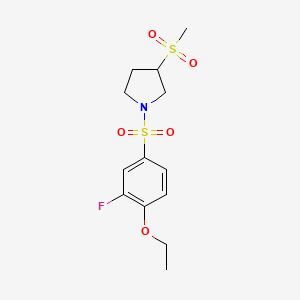

![N-[4-(4-Acetylpiperazin-1-yl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B3009580.png)

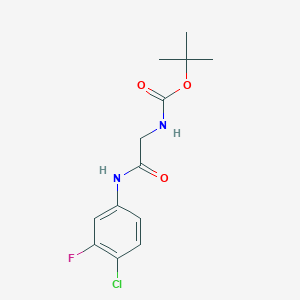

![(2,2-Dimethylspiro[3.3]heptan-6-yl)methanamine;hydrochloride](/img/structure/B3009581.png)

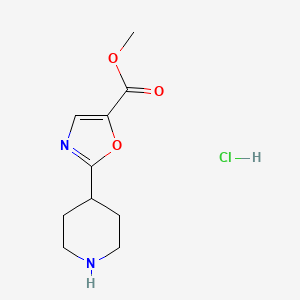

![3-(1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B3009583.png)

![N-(benzo[d]thiazol-2-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide](/img/structure/B3009585.png)

![{1-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate](/img/no-structure.png)

![N-(3,5-dimethoxyphenyl)-2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B3009594.png)

![2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3009599.png)